Efaproxiral-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

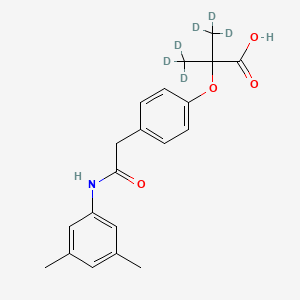

Efaproxiral-d6 is a deuterium-labeled analogue of Efaproxiral, a synthetic allosteric modifier of hemoglobin. Efaproxiral is known for its ability to decrease the oxygen-binding affinity of hemoglobin, thereby enhancing the oxygenation of hypoxic tissues, particularly during radiation therapy . This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Efaproxiral .

Preparation Methods

Synthetic Routes and Reaction Conditions

Efaproxiral-d6 is synthesized by incorporating deuterium into the Efaproxiral molecule. The synthesis involves selective amide formation and O-alkylation in the presence of multireactive functional groups, thus avoiding protection/deprotection steps . The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to achieve high yields and purity. The final product is then purified using standard techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Efaproxiral-d6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Efaproxiral-d6 is widely used in scientific research for various applications:

Mechanism of Action

Efaproxiral-d6 exerts its effects by binding to hemoglobin and decreasing its oxygen-binding affinity. This allosteric modification of hemoglobin enhances the release of oxygen to hypoxic tissues, thereby improving oxygenation during radiation therapy . The molecular targets involved include the alpha and beta subunits of hemoglobin .

Comparison with Similar Compounds

Efaproxiral-d6 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. Similar compounds include:

Efaproxiral: The non-deuterated form of Efaproxiral, used for similar applications but without the benefits of deuterium labeling.

Bezafibrate: An analogue of Efaproxiral, primarily used as a lipid-lowering agent.

This compound stands out due to its enhanced stability and ability to provide more accurate data in pharmacokinetic studies .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Efaproxiral-d6 in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, utilizing deuterated internal standards (e.g., this compound itself) to correct for matrix effects and ionization variability. Calibration curves should span expected physiological concentrations, with validation parameters (precision, accuracy, recovery) adhering to FDA/EMA guidelines .

Q. How should preclinical studies using this compound be designed to evaluate radiosensitization efficacy?

- Methodological Answer : Use randomized controlled trials (RCTs) in xenograft models, stratifying subjects by tumor type and radiation dose. Include controls for deuterium isotope effects (e.g., non-deuterated Efaproxiral). Tumor response metrics (e.g., growth inhibition, apoptosis markers) must be quantified via histopathology or imaging (PET/CT) .

Q. What protocols ensure stability of this compound in long-term storage for pharmacokinetic studies?

- Methodological Answer : Store lyophilized this compound at -80°C under inert gas (argon) to prevent deuterium-hydrogen exchange. Conduct accelerated stability testing (40°C/75% RH) with periodic LC-MS analysis to monitor degradation products .

Advanced Research Questions

Q. How can contradictory findings in this compound’s metabolic half-life across species be systematically resolved?

- Methodological Answer : Perform interspecies allometric scaling with compartmental modeling (e.g., NONMEM), adjusting for cytochrome P450 isoform differences. Validate using in vitro hepatocyte assays and isotopic tracing to track deuterium retention .

Q. What strategies optimize deuterium incorporation in this compound synthesis to minimize isotopic interference in mechanistic studies?

- Methodological Answer : Use catalytic deuteration under controlled pH and temperature to maximize D/H ratio at target positions (e.g., methyl groups). Confirm isotopic purity via high-resolution NMR and IR spectroscopy, comparing with computational simulations (DFT) .

Q. How can multi-omics approaches elucidate this compound’s off-target effects in combination therapies?

- Methodological Answer : Integrate transcriptomic (RNA-seq), proteomic (TMT labeling), and metabolomic (LC-HRMS) data from treated cell lines. Apply pathway enrichment analysis (GSEA, MetaboAnalyst) and machine learning (Random Forest) to identify synergistic/antagonistic interactions with chemotherapeutics .

Q. What frameworks are effective for prioritizing research questions on this compound’s mechanism in hypoxic tumors?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population: hypoxic cells; Intervention: this compound; Comparison: non-deuterated analogs; Outcome: oxygen affinity modulation). Validate hypotheses using 3D tumor spheroid models and hypoxia-inducible factor (HIF-1α) assays .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in this compound’s radiosensitization efficacy between in vitro and in vivo models?

- Methodological Answer : Conduct sensitivity analysis to identify confounding variables (e.g., tumor microenvironment, drug penetration). Use microdialysis to measure intratumoral drug concentrations and correlate with transcriptomic hypoxia signatures .

Q. What statistical methods are appropriate for meta-analyses of this compound’s toxicity profiles across heterogeneous datasets?

- Methodological Answer : Apply random-effects models (DerSimonian-Laird) to account for study heterogeneity. Use Egger’s regression and funnel plots to assess publication bias. Stratify by species, dosage, and administration route .

Q. Ethical & Reproducibility Considerations

Q. How can data management plans (DMPs) enhance reproducibility in this compound research?

Properties

Molecular Formula |

C20H23NO4 |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

3,3,3-trideuterio-2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-(trideuteriomethyl)propanoic acid |

InChI |

InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)/i3D3,4D3 |

InChI Key |

BNFRJXLZYUTIII-LIJFRPJRSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)CC(=O)NC2=CC(=CC(=C2)C)C |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.